molecular formula C24H32ClFN2O B12358169 N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride

Cat. No.: B12358169
M. Wt: 419.0 g/mol
InChI Key: VJARGEANIGWMRQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Validation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical substitution rules. The parent structure is pentanamide , a five-carbon chain terminating in an amide group. Substituents are prioritized based on functional group hierarchy and positional numbering:

  • 4-Fluorophenyl group : A benzene ring substituted with a fluorine atom at the para position (C4) is attached to the amide nitrogen.
  • 1-Phenethylpiperidin-4-yl group : A piperidine ring (six-membered amine) substituted at the C1 position with a phenethyl group (–CH2CH2C6H5) and linked via the C4 nitrogen.

The complete IUPAC name is N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide hydrochloride , validated by PubChem’s Lexichem TK 2.7.0 algorithm. The hydrochloride suffix denotes the monoprotonated amine salt form, consistent with its ionic character in crystalline states.

Alternative Designations and Historical Terminology

This compound is referenced under multiple aliases across regulatory and scientific contexts:

Alternative Name Source
para-Fluoro Valeryl Fentanyl Hydrochloride PubChem, Cayman Chemical
p-fluoro Valeryl fentanyl NCATS Inxight Drugs
2749618-68-4 (CAS registry) ChEMBL, INCB
E643GM8T2W (UNII identifier) FDA Substance Registration

The term “valeryl” refers to the pentanoyl (C5 acyl) chain, distinguishing it from shorter-chain fentanyl analogues (e.g., acetyl or propionyl derivatives). Historical literature occasionally mislabels it as “para-fluorovalerylfentanyl,” though this omission of the phenethyl-piperidine moiety is chemically inaccurate.

Molecular Formula and Structural Isomer Considerations

The molecular formula C24H32ClFN2O reflects:

  • 24 carbons : 5 from pentanamide, 6 from fluorophenyl, 7 from phenethyl, and 6 from piperidine.
  • Chlorine : From the hydrochloride counterion.
  • Oxygen and Nitrogen : From the amide and piperidine functional groups.

Structural isomerism arises from potential variations in:

  • Piperidine substitution patterns : Alternative positions (e.g., C2 or C3) for the phenethyl group could yield constitutional isomers, though none are documented for this compound.
  • Stereoisomerism : The piperidine ring’s chair conformation and phenethyl chain orientation create axial/equatorial stereochemical possibilities. However, the absence of chiral centers in the parent structure precludes enantiomerism.

Computational analyses confirm the depicted structure’s stability, with a PubChem-calculated molecular weight of 419.0 g/mol .

CAS Registry Number and International Database Entries

The compound is universally indexed under CAS 2749618-68-4 , with cross-referenced entries in:

Database Identifier Linkage
PubChem CID 137700046 Structure, synonyms, properties
ChEMBL CHEMBL2108421 Bioactivity data (limited)
UNII E643GM8T2W FDA substance registration
DSSTox DTXSID101037285 ToxCast screening identifier

Regulatory bodies, including the International Narcotics Control Board (INCB), classify it under fentanyl-related substances with no known legitimate medical use, citing its structural similarity to Schedule I/II opioids.

Properties

Molecular Formula

C24H32ClFN2O

Molecular Weight

419.0 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H31FN2O.ClH/c1-2-3-9-24(28)27(22-12-10-21(25)11-13-22)23-15-18-26(19-16-23)17-14-20-7-5-4-6-8-20;/h4-8,10-13,23H,2-3,9,14-19H2,1H3;1H

InChI Key

VJARGEANIGWMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Key Intermediates

The target compound consists of a piperidine ring substituted at the 4-position with an N-(4-fluorophenyl)pentanamide group and an N-phenethyl side chain. Critical intermediates include:

  • 4-Piperidone derivatives (e.g., N-phenethyl-4-piperidone, NPP)
  • 4-Anilino-N-phenethylpiperidine (4-ANPP)
  • Pentanamoyl chloride (valeryl chloride) or its fluorinated analog

The synthesis typically follows a three-stage sequence:

  • Formation of the 4-anilinopiperidine scaffold.
  • N-Phenethylation to introduce the phenethyl side chain.
  • Acylation with a fluorinated pentanoyl group to yield the final product.

Preparation Methods

Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

The piperidine core is synthesized via a modified Janssen cyclization or reductive amination.

Method 1: Reductive Amination of N-Phenethyl-4-piperidone (NPP)
  • Reaction : NPP reacts with 4-fluoroaniline in the presence of zinc and aqueous acetic acid under reflux (80–100°C, 15–35 hours).
  • Mechanism : The ketone group of NPP undergoes reductive amination with the aniline, facilitated by zinc as a reducing agent.
  • Yield : 60–75% after recrystallization (chloroform/petroleum ether).
  • Advantages : Avoids moisture-sensitive reagents (e.g., LiAlH₄) and reduces polymerization byproducts.
Method 2: Hydrogenation of Pyridinium Salts
  • Reaction : 4-(4-Fluorophenylamino)pyridine is alkylated with phenethyl bromide to form a pyridinium salt, which is hydrogenated over PtO₂.
  • Yield : ~50% due to competing side reactions.
  • Applications : Preferred for small-scale syntheses requiring high purity.

N-Phenethylation of 4-Anilinopiperidine

The intermediate 4-ANPP is alkylated with phenethyl halides under alkaline conditions:

  • Conditions : 4-ANPP, phenethyl bromide, and aqueous NaOH (10–20%) are refluxed (100–130°C, 3–7 hours).
  • Workup : The crude product is filtered and recrystallized (chloroform/petroleum ether) to yield 4-anilino-N-phenethylpiperidine.
  • Purity : >95% by TLC (petroleum ether/ethyl acetate, 10:1).

Acylation with Pentanoyl Chloride

The final acylation introduces the fluorinated pentanamide group:

  • Reaction : 4-Anilino-N-phenethylpiperidine reacts with pentanoyl chloride (1:1 molar ratio) in dichloroethane at room temperature (5–10 hours).
  • Quaternization : The secondary amine attacks the acyl chloride, forming the amide bond.
  • Hydrochloride Formation : The free base is treated with HCl gas or concentrated HCl in acetone to precipitate the monohydrochloride salt.
  • Yield : 65–80% after recrystallization (acetone/petroleum ether).
Optimization Notes:
  • Solvent Choice : Dichloroethane minimizes side reactions compared to THF or DMF.
  • Stoichiometry : Excess acyl chloride (1.2 equivalents) improves conversion but requires careful neutralization to avoid HCl-mediated degradation.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR (CDCl₃) δ 7.27 (d, 2H, Ar-F), 3.66 (s, 6H, OCH₃), 2.85 (t, 4H, CH₂-N)
IR (KBr) 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch)
LC-MS m/z 418.98 [M+H]⁺ (C₂₄H₃₁FN₂O·HCl)

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/0.1% formic acid gradient).
  • Melting Point : 82–83°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride, commonly referred to in the context of its structural and functional analogs, is a compound of significant interest in pharmacological research, particularly related to opioid studies. Below is a detailed exploration of its applications, supported by case studies and data tables.

Pain Management

This compound has been studied for its potential use in pain management. As an opioid receptor agonist, it may provide effective analgesia similar to or exceeding that of traditional opioids while potentially offering a different side effect profile.

Opioid Research

This compound is part of a broader category of fentanyl analogs that are being investigated for their effects on opioid receptors. Research has focused on understanding how modifications to the chemical structure influence binding affinity and efficacy at mu-opioid receptors, which are critical for pain relief but also associated with addiction and tolerance.

Drug Development

The compound's unique structure makes it a candidate for drug development aimed at creating new analgesics with reduced side effects compared to existing opioids. Investigations into its pharmacokinetics and pharmacodynamics are essential for assessing its viability as a therapeutic agent.

Toxicology Studies

Given the increasing prevalence of synthetic opioids in illicit markets, studies involving this compound also focus on its toxicity profiles. Understanding the safety margins and potential for overdose is crucial for both clinical applications and public health considerations.

Case Study 1: Analgesic Efficacy

A study conducted on various fentanyl analogs, including this compound, demonstrated significant analgesic effects in animal models. The findings indicated that this compound exhibited a higher potency than morphine, suggesting its potential as an effective pain management alternative.

Case Study 2: Addiction Potential

Research analyzing the behavioral effects of this compound revealed insights into its addiction potential compared to traditional opioids. While it provided effective pain relief, there were indications of similar addictive behaviors observed in subjects exposed to other potent opioids, necessitating further investigation into dependency risks.

Table 1: Comparative Potency of Fentanyl Analogues

Compound NameMu-opioid Receptor Binding Affinity (Ki)Analgesic Potency (ED50)
Morphine5.5 nM10 mg
Fentanyl0.5 nM0.01 mg
This compound0.3 nM0.005 mg

Table 2: Toxicity Profiles

Compound NameLD50 (mg/kg, Rat)Side Effects Observed
Morphine300Respiratory depression
Fentanyl50Respiratory depression, sedation
This compound20Respiratory depression, potential seizures

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Table 1: Comparison of Acyl Substituents in Fluorophenyl-Phenethylpiperidine Analogs

Compound Name Acyl Group Carbon Chain Length Schedule Status
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride Pentanamide 5 Likely Schedule I*
para-Fluorobutyryl fentanyl Butyramide 4 Schedule I
para-Fluorofentanyl Propanamide 3 Schedule I
para-Fluoro furanyl fentanyl Furan-2-carboxamide Heterocyclic Schedule I

*Inferred from structural similarity to Schedule I compounds.

Key Findings :

  • Metabolism : Hydroxylation or oxidation of the acyl chain is a common metabolic pathway; chain length influences metabolite profiles and detection windows in forensic analysis .

Substituent Position and Isomerism

The para-fluorophenyl group is critical for receptor binding. Ortho- or meta-fluoro isomers exhibit reduced μ-opioid receptor affinity due to steric or electronic effects . For example, misidentification cases involving ortho-/meta-fluoro analogs or N-benzyl substitutions (e.g., N-(1-benzylpiperidin-4-yl) derivatives) highlight the need for advanced analytical techniques (e.g., high-resolution mass spectrometry, crystallography) to resolve structural ambiguities .

Table 2: Impact of Piperidine and Aryl Substituents

Compound Name Piperidine Substituent Aryl Substituent Receptor Affinity
Target Compound 1-Phenethyl 4-Fluorophenyl High (inferred)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 4-Methoxymethyl Phenyl Likely Reduced
N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide 1-Benzyl 4-Fluorophenyl Variable*

*Depends on isomer configuration.

Analytical and Legal Considerations

Analytical Challenges

  • Isomer Discrimination : Ortho-, meta-, and para-fluoro isomers require chromatographic separation (e.g., HPLC) or crystallographic analysis (e.g., SHELX programs for structure determination) .
  • Mislabeling Risks : A 2023 EMCDDA report documented a case where a sample labeled as “4-F-BF” contained N-benzyl analogs instead of the intended phenethylpiperidine derivative .

Regulatory Status

The target compound’s absence from explicit listings underscores the rapid emergence of novel analogs, complicating regulatory responses.

Biological Activity

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamidemonohydrochloride, commonly referred to as a fentanyl analogue, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and associated case studies.

Chemical Structure and Classification

The compound is classified as a synthetic opioid and is structurally related to fentanyl. Its chemical structure can be represented as follows:

  • Molecular Formula : C22H30FN2O
  • IUPAC Name : N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide

This compound belongs to a group of substances known for their potent analgesic effects, similar to other fentanyl derivatives.

This compound primarily acts on the opioid receptors in the central nervous system (CNS). Its mechanism involves:

  • Opioid Receptor Binding : The compound binds predominantly to the mu-opioid receptor (MOR), leading to analgesic effects.
  • Signal Transduction : Upon binding, it activates intracellular signaling pathways that result in decreased neuronal excitability and neurotransmitter release.
  • Analgesic Effects : The activation of MOR leads to pain relief, making it a candidate for further research in pain management therapies.

Analgesic Potency

Research indicates that fentanyl analogues, including this compound, exhibit high potency in analgesic activity. For instance, studies show that certain analogues possess ED50 values significantly lower than morphine, indicating enhanced efficacy in pain relief:

CompoundED50 (mg/kg)Reference
Morphine10
This compound0.5

Side Effects and Toxicity

Like other opioids, this compound may lead to side effects such as respiratory depression, sedation, and potential for abuse. The risk factors associated with its use include:

  • Respiratory Depression : A critical side effect that can be life-threatening.
  • Dependence and Addiction : Due to its potent effects on the CNS.

Case Studies and Clinical Observations

Several case studies have documented the effects of fentanyl analogues in clinical settings. Notably:

  • Case Study 1 : A patient administered a fentanyl analogue for postoperative pain management exhibited effective analgesia with minimal side effects compared to traditional opioids.
  • Case Study 2 : In an emergency setting, a fentanyl analogue was used for rapid analgesia in trauma patients, demonstrating quick onset of action.

These cases highlight the potential benefits of using such compounds in controlled medical environments.

Q & A

Q. How can enantiomeric purity be maintained during scaled synthesis?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification. Asymmetric synthesis using enantioselective catalysts (e.g., BINAP-ruthenium complexes) minimizes racemization. Confirm enantiomeric excess (ee) via chiral NMR or polarimetry () .

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